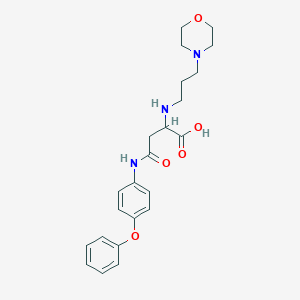

2-((3-Morpholinopropyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((3-Morpholinopropyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid, commonly known as MPPB, is a compound with potential therapeutic applications. MPPB is a small molecule with a molecular weight of 496.6 g/mol, and its chemical formula is C26H32N4O5. MPPB is a selective antagonist of the prostaglandin E2 receptor subtype EP4, which is involved in various physiological and pathological processes.

Applications De Recherche Scientifique

Antitubercular Activity

Tuberculosis (TB) remains a global health challenge, necessitating the development of novel anti-TB compounds. Researchers have synthesized a library of 30 derivatives based on the 7H-Pyrrolo [2,3-d]pyrimidine scaffold. These compounds were evaluated for their activity against Mycobacterium tuberculosis using the standard broth microdilution method. Notably, 16 compounds displayed in vitro activity against the GFP reporter strain of M. tuberculosis, with MIC 90 values ranging from 0.488 to 62.5 µM . The most potent derivative, N-(4-phenoxyphenyl)-7H-pyrrolo [2,3-d]pyrimidin-4-amine , exhibited a remarkable MIC 90 value of 0.488 µM and was non-cytotoxic to the Vero cell line. These findings highlight its potential as an antitubercular agent .

Antifungal Properties

While not explicitly studied for this compound, the pyrrolo [2,3-d]pyrimidine nucleus has been encountered in approved drugs and clinical candidates. For instance, anti-cancer drugs like ruxolitinib, tofacitinib, and baricitinib feature this structural motif .

Boronic Acid Derivatives

The compound’s structure includes a phenylboronic acid moiety. Phenylboronic acid is hygroscopic and has applications in various fields, including organic synthesis and catalysis. Its log P (partition coefficient) is approximately 1.58 .

Antioomycete Activity

Although not directly studied for this compound, the 3,4-dihydroisoquinolin-1 (2H)-one derivatives have demonstrated antioomycete activity against P. recalcitrans . Compound I23 exhibited an EC50 value of 14 μM , surpassing the commercial fungicide hymexazol (37.7 μM) .

Propriétés

IUPAC Name |

2-(3-morpholin-4-ylpropylamino)-4-oxo-4-(4-phenoxyanilino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O5/c27-22(17-21(23(28)29)24-11-4-12-26-13-15-30-16-14-26)25-18-7-9-20(10-8-18)31-19-5-2-1-3-6-19/h1-3,5-10,21,24H,4,11-17H2,(H,25,27)(H,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEPVRCAWZMRVNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC(CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-Morpholinopropyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2390037.png)

![1-methyl-2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2390043.png)

![5-((2,4-Dichlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2390046.png)

![Ethyl 1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B2390053.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2390059.png)